molecular formula C6H9NO4S B12888048 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione CAS No. 56270-92-9

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione

Cat. No.: B12888048
CAS No.: 56270-92-9
M. Wt: 191.21 g/mol
InChI Key: YYLRCLKRHHPCAC-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is a complex organic compound with the molecular formula C6H9NO5S. This compound is characterized by its unique tetrahydrofuro[2,3-d]oxazole ring structure, which includes both hydroxyl and thione functional groups. It is often used in various chemical and biological research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxymethyl-substituted furan with an oxazole derivative in the presence of a thionating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure proper cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:

    Preparation of intermediates: Synthesis of hydroxymethyl-substituted furan and oxazole derivatives.

    Cyclization reaction: Combining the intermediates in the presence of a thionating agent under controlled temperature and pressure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thione group can be reduced to a thiol group under specific conditions.

    Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(3H)-one: Similar structure but with an oxazole ring instead of a thione group.

    5-(Hydroxymethyl)furan-2(3H)-one: Lacks the oxazole ring but contains a furan ring with a hydroxymethyl group.

Uniqueness

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is unique due to the presence of both hydroxyl and thione functional groups within a tetrahydrofuro[2,3-d]oxazole ring structure. This combination of functional groups and ring structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56270-92-9

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazole-2-thione

InChI

InChI=1S/C6H9NO4S/c8-1-2-3(9)4-5(10-2)7-6(12)11-4/h2-5,8-9H,1H2,(H,7,12)

InChI Key

YYLRCLKRHHPCAC-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C2C(O1)NC(=S)O2)O)O

Origin of Product

United States

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